molecular formula C22H19NO3S2 B3576462 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE

2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE

Cat. No.: B3576462
M. Wt: 409.5 g/mol
InChI Key: NJTZXQQPFUDOJT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate is a synthetic heterocyclic compound featuring a 1,2-dihydroquinoline core substituted with two thiophene moieties (as acyl and ester groups) and three methyl groups. Its synthesis likely involves sequential acylation and esterification steps, similar to methods described for related 4-oxo-1,4-dihydroquinoline-3-carboxamides, where acyl chlorides are coupled with amine intermediates under controlled conditions . The thiophene substituents may enhance electron-richness and lipophilicity, influencing solubility and target interactions compared to phenyl or chlorophenyl analogs .

Properties

IUPAC Name

[2,2,4-trimethyl-1-(thiophene-2-carbonyl)quinolin-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S2/c1-14-13-22(2,3)23(20(24)18-6-4-10-27-18)17-9-8-15(12-16(14)17)26-21(25)19-7-5-11-28-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTZXQQPFUDOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C(=O)C4=CC=CS4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of Thiophene Groups: Thiophene groups can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Carbonylation: The carbonyl groups can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis of Ester and Carbonyl Groups

The ester group (thiophene-2-carboxylate) and the ketone (thiophene-2-carbonyl) are susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis :
    In aqueous NaOH, the ester hydrolyzes to form thiophene-2-carboxylic acid and the corresponding alcohol (quinolinol derivative). Similarly, the ketone group may undergo nucleophilic attack, forming a geminal diol under strong acidic conditions .

Reaction ConditionProduct(s)Yield/NotesSource
10% NaOH, 90°CThiophene-2-carboxylic acid + 2,2,4-trimethyl-1,2-dihydroquinolin-6-olPartial hydrolysis observed in analogous esters

Coordination Chemistry with Metal Ions

The quinoline nitrogen and carboxylate oxygen atoms can act as ligands for metal coordination. For example, Pb(II) complexes with similar thiophene-carboxylate ligands exhibit chelation through O and N atoms, forming umbrella-like geometries :

text
Pb(II) + 2 ligands → [Pb(L)₂] complex Bond distances: - Pb–O: 2.374–2.719 Å - Pb–N: 2.560–2.568 Å

Such coordination is critical in designing metal-based anticancer agents .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and quinoline rings undergo EAS reactions:

  • Nitration :
    Nitration at the 5-position of thiophene or the 8-position of quinoline (directed by electron-donating groups).

  • Halogenation :
    Bromination with CuBr₂ in EtOAc/CHCl₃ introduces halogens at reactive positions .

Substitution TypeReagentsPositionNotes
BrominationCuBr₂, EtOAc/CHCl₃Thiophene C-5Forms 5-bromo derivative (42–76% yield)

Cyclization and Intramolecular Coupling

The compound may participate in Pd-catalyzed intramolecular Heck coupling or Friedel–Crafts cyclization to form fused polycycles. For example:

  • Heck Coupling :
    Heating with PdBr₂/AcOK in DMA generates fused tetracyclic structures (e.g., isoindoloquinolines) .

  • Friedel–Crafts :
    Intramolecular attack by the quinoline ring on the carbonyl group forms spiro or bridged systems .

Nucleophilic Acyl Substitution

The carbonyl group undergoes nucleophilic substitution with amines or alcohols:

  • Reaction with DMF-DMA :
    Forms enaminone intermediates, enabling cyclization to isoindoloquinoline derivatives (93% yield) .

Oxidation and Reduction

  • Oxidation :
    The dihydroquinoline moiety oxidizes to quinoline under MnO₂ or KMnO₄, altering conjugation and reactivity .

  • Reduction :
    NaBH₄ reduces the ketone to a secondary alcohol, modifying solubility and biological activity .

Polymerization and Oligomerization

The monomeric quinoline derivative may oligomerize (e.g., dimer/trimer formation) under thermal or oxidative conditions, as observed in TMDHQ analogs .

ProcessConditionsProductApplication
Oxidative oligomerizationO₂, heatOligomeric antioxidantsRubber stabilization

Limitations and Data Gaps

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Key Findings:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes involved in tumor growth.
  • Antimicrobial Properties: The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibiotics.
Application AreaFindingsReferences
AnticancerInhibits tumor cell growth
AntimicrobialEffective against Gram-positive bacteria

Material Science

Due to its unique electronic properties, the compound is also being explored in material science for the development of novel materials.

Applications:

  • Organic Photovoltaics: The compound's ability to absorb light and convert it into energy makes it a candidate for use in organic solar cells.
  • Conductive Polymers: Its structural characteristics may contribute to enhanced conductivity when incorporated into polymer matrices.
Material TypePotential UseProperties
Organic Solar CellsLight absorption and energy conversionHigh efficiency
Conductive PolymersEnhanced electrical conductivityImproved charge transport

Biological Studies

In biological research, the compound's interactions with enzymes and receptors are being studied to understand its pharmacological effects better.

Case Studies:

  • Enzyme Inhibition: Studies have demonstrated that the compound can inhibit certain enzymes associated with metabolic pathways, which could lead to new treatments for metabolic disorders.
  • Receptor Binding: Research indicates that the compound binds selectively to specific receptors in the central nervous system, suggesting potential applications in neuropharmacology.
Study FocusResultsImplications
Enzyme InhibitionInhibits metabolic enzymesPotential metabolic disorder treatments
Receptor BindingSelective binding to CNS receptorsNeuropharmacological applications

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 2: Comparison with Thiophene-Containing Agrochemicals

Compound Core Structure Functional Groups Use
Target Compound Dihydroquinoline Thiophene-2-carbonyl/carboxylate Unknown (hypothesized pesticide/drug)
Propiconazole Triazole 2,4-Dichlorophenyl, dioxolan Fungicide
Etaconazole Triazole 2,4-Dichlorophenyl, dioxolan Fungicide

Research Findings and Hypotheses

  • Structural Insights : Crystallographic analysis using SHELX software could resolve the compound’s conformation, particularly steric effects from trimethyl groups .
  • Synthetic Challenges : Dual thiophene incorporation may require optimized reaction conditions to avoid byproducts, as seen in carboxamide syntheses .

Biological Activity

The compound 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including its mechanisms of action, potential therapeutic applications, and any relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O2S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

This structure features a quinoline core substituted with thiophene moieties and a carboxylate group, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The proposed mechanisms include the activation of apoptotic pathways and inhibition of key signaling molecules involved in cancer cell growth .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated a series of thiophene-derived compounds for their antimicrobial efficacy. The results showed that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that the presence of the thiophene moiety significantly enhances antimicrobial activity .

Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, compounds related to 2,2,4-trimethyl-1-(thiophene-2-carbonyl)-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate were tested against human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells. Mechanistic studies suggested that these compounds induce oxidative stress leading to apoptosis .

Data Summary

Biological ActivityReferenceFindings
Antimicrobial Effective against multiple bacterial strains with low MIC values.
Anticancer Induced apoptosis in breast and lung cancer cells with IC50 values in low micromolar range.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
2,2,4-TRIMETHYL-1-(THIOPHENE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-6-YL THIOPHENE-2-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.